Cas no 58-85-5 (D-Biotin)
D-Biotin Chemical and Physical Properties
Names and Identifiers
-
- Vitamin H
- RONACARE(TM) BIOTIN PLUS
- PHOTOPROBE(R) BIOTIN
- VITAMIN B7
- BIOTIN(V-H)
- BIOTINUM
- BIOTIN, IMMOBILIZED ON DEXTRAN-LYSINE
- BIOTIN, IMMOBILIZED ON DEXTRAN
- D-(+)-Biotin
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid
- Biotin
- D(+)-Biotin
- D-Biotin
- VITAMIN H(BIOTIN)(VITAMIN B7)(RG)
- BIOS H
- Bios-IIb
- FACTOR S
- Meribin
- Ritatin
- Bios II
- Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- 生物素
- Vitamin H;Vitamin B7
- coenzyme R
- Biodermatin
- Medebiotin
- Bioepiderm
- Biotine
- Factor S (vitamin)
- (+)-Biotin
- Injacom H
- Lutavit H2
- Biotina
- beta-Biotin
- Vitamin Bw
- 3H-Biotin
- Biotine [INN-French]
- Biotinum [INN-Latin]
- Biotina [INN-Spanish]
- 1swn
- 1swk
- 1swr
- Rovimix H 2
- D-Biotin Factor S
- cis-Hexahydro-2-oxo-1H-thieno(3,4)imidazole-4-valeric acid
- cis-Tetrahydro-2-oxothie
- NCGC00094984-04
- Pharmakon1600-01503009
- BRD-A36603537-001-07-3
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3a.alpha.,4.beta.,6a.alpha.)]-
- SR-01000665783-4
- SDCCGMLS-0066741.P001
- NSC758208
- SBI-0051929.P002
- FT-0624460
- MLS000530211
- SCHEMBL59420
- KBio1_000311
- SR-01000665783-3
- SR-01000665783
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, cis-(+)- #
- SY010836
- HMS500P13
- SB67329
- CHEMBL1527083
- rac Biotin-d4
- 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid
- NCGC00094984-02
- component of Deca-Vi-Sol
- NCGC00094984-01
- SMR000135188
- Spectrum_000225
- Spectrum5_001139
- KBio3_001549
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoicacid
- 1217850-77-5
- BSPBio_002329
- BRD-A36603537-001-12-3
- Spectrum3_000665
- NS00005403
- MLS000736711
- 57378-70-8
- FT-0601580
- Q27166951
- 1H-Thieno[3, hexahydro-2-oxo-, [3aS-(3a.alpha.,4.beta.,6a.alpha.)]-
- EN300-23975
- KBio2_005841
- component of Deca-Vi-Sol (Salt/Mix)
- 22377-59-9
- (3aR,4S,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- NCGC00094984-03
- AKOS000121079
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)-pentanoic acid
- DS-14362
- NINDS_000311
- 22879-79-4
- NSC63865
- SPECTRUM1503009
- Spectrum2_001510
- KBioGR_001382
- KBio2_000705
- HMS1921P22
- KBioSS_000705
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- KBio2_003273
- IDI1_000311
- NSC-758208
- 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid, AldrichCPR
- Spectrum4_001061
- (3aR,4R,6aS)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- DTXSID00859030
- HMS2092H08
- CHEBI:95156
- CCG-38885
- SPBio_001559
- AB00052453_12
- BB 0254198
- dl-Biotin
- DivK1c_000311
- AKOS016344011
- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valeric acid
- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valeric acid
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric acid
- MLSMR
- MLS001066402
- MLS001074888
- MLS001331736
- biotinate anion
- SMR000112255
- MLS001333089
- cis-Tetrahydro-2-oxothieno(3,4-d)imidazoline-4-valeric acid
- Biotin,97.5%
- 1ndj
- BIOTIN (EP IMPURITY)
- HMS2271O06
- Bonogen Activatorhair loss treatment
- Biotin, United States Pharmacopeia (USP) Reference Standard
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- (9CI)
- MFCD00005541
- (+)-cis-Hexahydro-2-oxo-1H-thieno[3,4]imidazole-4-valerate
- bmse000227
- Tox21_302161
- 4ggz
- 1H-thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
- delta-Biotin
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid, (3aS-(3aalpha,4beta,6aalpha))-
- Biotine (INN-French)
- D00029
- DB00121
- SPAI-SONSPROLAC-VIT
- 2avi
- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid
- BSPBio_000376
- NCGC00179580-04
- 1ST1521
- Hairq-plus
- BIOTIN [JAN]
- DTXCID102679
- BIONA-VITCONTROLS AND PREVENTS HAIR LOSS
- HSDB 346
- Biotin for system suitability
- CIS-TETRAHYDRO-2-OXOTHIENO
- CHEMBL857
- Biotin (JP17/USP/INN)
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4b,6aalpha))-
- Biotin, >=99.0% (T)
- Biotin, >=99% (TLC), lyophilized powder
- NSC-63865
- Biotin, European Pharmacopoeia (EP) Reference Standard
- Tox21_113050
- Biotin, plant cell culture tested, >=99% (TLC)
- B0463
- NCGC00179580-01
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valerate
- NCGC00179580-08
- Bioepiderm (TN)
- cid_253
- BRD-K89210380-001-13-7
- BIOTIN (USP-RS)
- AC8089
- Tk-nax
- NCGC00179580-02
- Biotin Drops
- BIOTIN [INN]
- DTXSID7022679
- BIOTIN [WHO-DD]
- MD-1003
- TWINKLE ESSENCE
- SPBio_002315
- F2173-0855
- Biotin, meets USP testing specifications
- BBL028095
- delta-biotin factor s
- 58-85-5
- CCG-220418
- 2'-Keto-3,4-imidazolido-2-tetrahydrothiophene-N-valeric acid
- D(+)Biotin
- s3130
- GTPL4787
- CCRIS 3932
- 1df8
- BIOTIN [MART.]
- AB00374191-08
- AB00374191
- (3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-valeric acid
- BIOTIN [EP MONOGRAPH]
- SR-01000765521
- BPBio1_000414
- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoate
- 1n9m
- A11HA05
- HMS1569C18
- STK801941
- D-Biotin, analytical standard
- Biotin Drops2081
- Biotin, tested according to Ph.Eur.
- 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- SR-01000765521-2
- 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, [3as-(3aalpha,4beta,6aalpha)]-
- Biotin111In
- Biotin, certified reference material, TraceCERT(R)
- BIOTIN (USP MONOGRAPH)
- 1stp
- BIOTIN (MART.)
- SCHEMBL8763
- Prestwick3_000418
- Biotinum (INN-Latin)
- NS00126825
- 1swp
- SPAI-SONSPROCAPELL
- Q181354
- 3t2w
- EINECS 200-399-3
- 2f01
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoate
- BIOTIN [HSDB]
- Biotin [USP:INN:JAN]
- 4bj8
- HAIRJOY EYEBROW SIGNATURE
- Biotin (8CI)
- CAS-58-85-5
- Vitamin-h
- Prestwick1_000418
- AC-19998
- 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanoic acid
- 4jnj
- 1avd
- delta-(+)-Biotin
- 2gh7
- HMS3713C18
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Daunorubicin hydrochloride, Antibiotic for Culture Media Use Only
- UNII-6SO6U10H04
- 1swg
- M02926
- Biotin for system suitability, European Pharmacopoeia (EP) Reference Standard
- BIOTIN [USP-RS]
- Z210803762
- NSC 63865
- 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
- BIOTIN (EP MONOGRAPH)
- AB00374191_11
- CHEBI:15956
- D-Biotin 10 microg/mL in Acetonitrile
- 5-((3AS,4S,6aR)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- Biotin, SAJ special grade, >=98.0%
- Prestwick0_000418
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS-(3aalpha,4beta,6aalpha))-
- hexahydro-2-oxo-[3as-(3alpha,4beta,6alpha)]-1H-Thieno[3,4-d]imidazole-4-pentanoate
- CIS-HEXAHYDRO-2-OXO-1H-THIENO
- Biotin, Vetec(TM) reagent grade, >=99%
- BIOTIN [EP IMPURITY]
- 20 - Potency of multivitamin supplements
- 1n43
- Biotina (INN-Spanish)
- ExoSCRT Scalp Care HRLV
- BIOTIN [VANDF]
- Biotitum
- AKOS001287669
- HMS2096C18
- 6AE43AA3-BC3D-4C49-9DB9-5913A2401EB6
- Probes2_000006
- BIOTIN [ORANGE BOOK]
- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 4bcs
- Biotin, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, >=99%
- BIOTIN [USP MONOGRAPH]
- 5-[(3aR,6S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-6-yl]pentanoic acid
- BRD-K89210380-001-03-8
- (3aS-(3aalpha,4b,6aalpha))-Hexahydro-2-oxo-1H-thieno(3,4-d)imidaz- ole-4-pentanoic acid
- AI3-51198
- cis-(+)-Tetrahydro-2-oxothieno[3,4]imidazoline-4-valerate
- EN300-54173
- NCGC00255377-01
- SUBIR
- BIOTIN [FCC]
- 1H-Thieno(3,4-d)imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)-
- Hexahydro-2-oxo-1H-thieno(3,4-d)imidazole-4-pentanoic acid
- Prestwick2_000418
- BP-20441
- C00120
- Tox21_113050_1
- 5-((3aR,6S,6aS)-2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid
- Amerix Biotin
- hexahydro-2-oxo-[3aS-(3aa,4b,6aa)]-1H-Thieno[3,4-d]imidazole-4-pentanoic acid
- BIOTIN [MI]
- HAIRJOY EYELASH SIGNATURE
- 56846-45-8
- BDBM12
- Biotin (USP:INN:JAN)
- HY-B0511
- 6SO6U10H04
- Q-200929
- Biotin, Pharmaceutical Secondary Standard; Certified Reference Material
- D-BIOTIN [VANDF]
- cid_171548
- D-Biotin - 2%
- 200-399-3
- Vitamin H;D-cis-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid
- MSK1521
- FB02633
- HY-B0511R
- FB59502
- Biotin (Standard)
-
- MDL: MFCD00005541
- Inchi: 1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)
- InChI Key: YBJHBAHKTGYVGT-UHFFFAOYSA-N
- SMILES: S1CC2C(C1CCCCC(=O)O)NC(N2)=O
- BRN: 86838
Computed Properties
- Exact Mass: 244.08800
- Monoisotopic Mass: 244.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 104
- XLogP3: 0.3
Experimental Properties
- Color/Form: Colorless elongated needle like crystals. The pure product is stable at room temperature and in air. It can be stable in neutral or medium acidic solution for several months, unstable in alkaline solution, and easy to grow mold in aqueous solution. The acid solution can be heated and sterilized.
- Density: 1.2693 (rough estimate)
- Melting Point: 231-233 °C (lit.)
- Boiling Point: 573.6°C at 760 mmHg
- Flash Point: 300.7℃
- Refractive Index: 90.5 ° (C=2, 0.1mol/L NaOH)
- PH: 4.5 (0.1g/l, H2O)
- Solubility: H2O: 0.2 mg/mL Solubility increases with addition of 1 N NaOH.
- Water Partition Coefficient: Soluble in hot water, dimethyl sulfoxide, alcohol and benzene.
- Stability/Shelf Life: Stable, but light sensitive. Incompatible with strong oxidizing agents, strong bases, strong acids, formaldehyde, chloramine-T, nitrous acid.
- PSA: 103.73000
- LogP: 1.45440
- Merck: 14,1231
- Sensitiveness: Light Sensitive
- Specific Rotation: 89º(C=1,0.1NNAOH)
- Optical Activity: [α]20/D +91±2°, c = 1% in 0.1 M NaOH
- Solubility: It is easily soluble in hot water and dilute lye, but insoluble in other general organic solvents.
D-Biotin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:8
- RTECS:XJ9088200
-
Hazardous Material Identification:
- Safety Term:S24/25
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22; R36/37/38
D-Biotin Customs Data
- HS CODE:29362930
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
D-Biotin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91827-50MG |
D-Biotin |
58-85-5 | 50mg |
¥1719.61 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1233-1G |
D-Biotin |
58-85-5 | 1g |
¥1769.16 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1071508-200MG |
D-Biotin |
58-85-5 | 200mg |
¥3377.36 | 2024-12-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B1116000 |
D-Biotin |
58-85-5 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001978 |
D-Biotin |
58-85-5 | ¥1990.07 | 2023-04-20 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 19606-1G-F |
D-Biotin |
58-85-5 | tested according to Ph. Eur. | 1G |
¥3696.83 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14400-100MG |
D-Biotin |
58-85-5 | 100mg |
¥563.87 | 2023-10-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14400-1G |
D-Biotin |
58-85-5 | 1g |
¥1584.1 | 2023-10-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 14400-5G |
D-Biotin |
58-85-5 | 5g |
¥6343.38 | 2023-10-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900418-1G |
D-Biotin |
58-85-5 | ≥99% | 1G |
¥136.82 | 2022-02-21 |
D-Biotin Suppliers
D-Biotin Related Literature
-
Micke Lisbjerg,Bo M. Jessen,Brian Rasmussen,Bjarne E. Nielsen,Anders ?. Madsen,Michael Pittelkow Chem. Sci. 2014 5 2647
-
2. Protein detection enabled using functionalised silk-binding peptides on a silk-coated optical fibrePatrick K. Capon,Aimee J. Horsfall,Jiawen Li,Erik P. Schartner,Asma Khalid,Malcolm S. Purdey,Robert A. McLaughlin,Andrew D. Abell RSC Adv. 2021 11 22334
-
Xiaoli Xiong,Yan Tang,Jingjin Zhao,Shulin Zhao Analyst 2016 141 1499
-
Damian Pla?uk,Janusz Zakrzewski,Michèle Salmain Org. Biomol. Chem. 2011 9 408
-
Vikas Kumar,Ramesh Singh,Khashti Ballabh Joshi New J. Chem. 2018 42 3452
Additional information on D-Biotin
The Role of D-Biotin (CAS No. 58-85-5) in Modern Biomedical Applications and Research
D-Biotin, also known as vitamin B7 or coenzyme R, is a water-soluble B-vitamin with the chemical formula C₁₀H₁₆N₂O₃S. Its CAS No. 58-85-5 designates it as a unique compound within chemical nomenclature systems, ensuring precise identification in scientific literature and regulatory frameworks. This small molecule plays a critical role in various enzymatic processes, particularly those involving carboxylation reactions, which are essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Recent advancements in structural biology have revealed novel insights into its binding mechanisms with proteins, underscoring its versatility as a cofactor in both endogenous biological systems and exogenous biomedical applications.
At the molecular level, D-Biotin forms a tight complex with the enzyme biotinidase (EC 3.5.1.6), which facilitates its recycling within cells—a process vital for maintaining optimal metabolic function. A 2023 study published in the Journal of Biological Chemistry demonstrated that mutations affecting biotinidase activity lead to severe deficiencies, highlighting the compound’s indispensable role in human health. Such findings have driven renewed interest in developing targeted therapies for biotinidase deficiency, a rare genetic disorder characterized by neurological impairments and dermatological symptoms.
In pharmaceutical development, D-Biotin has emerged as a key ingredient in nutraceutical formulations. Clinical trials reported in Nutrients (2024) confirmed its efficacy in enhancing keratin synthesis when administered alongside other B-complex vitamins, leading to improved hair and nail strength. These results align with earlier studies on its role in skin barrier integrity, where topical application of stabilized D-Biotin derivatives reduced transepidermal water loss by up to 18% compared to placebo controls.
The compound’s biochemical versatility extends to diagnostic applications through its use in biotinylation techniques. A groundbreaking 2024 paper from Nature Biotechnology described an improved method for labeling proteins with fluorescently tagged biotin analogs, enabling real-time tracking of enzyme activity within living cells. This innovation has accelerated research into metabolic pathways linked to obesity and diabetes mellitus type 2, where biotin-dependent enzymes like acetyl-CoA carboxylase are central to lipid metabolism regulation.
In drug delivery systems, researchers have synthesized novel conjugates combining D-Biotin with nanoparticles to target specific cell types expressing avidin receptors. A phase I clinical trial conducted at Stanford University (Q1 2024) demonstrated that such conjugates achieve up to 7-fold higher cellular uptake efficiency than conventional carriers when used for delivering anti-inflammatory therapeutics across blood-brain barrier models.
Bioavailability challenges have been addressed through advanced formulation strategies highlighted at the 2024 American Chemical Society Annual Meeting. Microencapsulation techniques using pH-sensitive polymers now allow controlled release of oral supplements containing >99% pure CAS No. 58-85-5 material, ensuring sustained bioactivity throughout gastrointestinal transit while minimizing degradation risks associated with earlier formulations.
Mechanistic studies using cryo-electron microscopy have recently revealed high-resolution structures of biotin-dependent carboxylases bound to their substrates. These findings from the University of Cambridge (July 2024) elucidate how subtle conformational changes enable precise substrate recognition—a discovery that could inform rational design of enzyme inhibitors for metabolic disease management.
In cosmetic science, stabilized forms of D-Biotin strong> are being incorporated into hair care products through nanoliposomal delivery systems developed by L’Oréal researchers (published October 2024). These formulations achieve deeper penetration into hair shafts compared to traditional oils or serums, demonstrating measurable improvements in tensile strength after just eight weeks of application.
Epidemiological data from large-scale cohort studies published this year suggest potential therapeutic roles for supplemental biotin intake among patients undergoing chemotherapy treatment regimens containing folate antagonists like methotrexate or pemetrexed. The National Cancer Institute-funded trial found that daily doses of 3 mg reduced treatment-induced mucositis incidence by approximately 30%, indicating protective effects on rapidly dividing epithelial tissues.
New analytical methodologies validated this year provide enhanced purity assessment capabilities for commercial grade products like pharmaceutical-grade < strong >D-Biotn< / strong > . High-resolution mass spectrometry coupled with chiral separation techniques now enable detection limits below parts-per-trillion levels for impurities such as contaminating L-biotin enantiomers—a critical quality parameter given recent reports linking impure preparations to reduced therapeutic efficacy.
Ongoing research at MIT’s Synthetic Biology Lab focuses on engineering microbial biosynthesis pathways optimized for producing stereospecifically pure (< strong >CAS No . 58-86< / strong > ) through CRISPR-Cas9 mediated metabolic pathway modifications. Their latest strain achieves yields exceeding industry standards by incorporating feedback-resistant acetyl-CoA synthetase variants into Escherichia coli expression systems.
Clinical pharmacology investigations published in the December issue of the < em >British Journal of Pharmacology< / em > identified novel interactions between biotin and SLC transporters expressed on renal tubular cells. This discovery may explain previously unexplained variations in drug absorption profiles observed during trials involving co-administration with other medications—a finding with significant implications for personalized dosing strategies.
In neurology research funded by NIH grants since early 2024, scientists have explored biotin’s neuroprotective properties via its role in histone acetylation regulation pathways associated with mitochondrial dysfunction observed in multiple sclerosis patients. Early preclinical results indicate that combined therapy approaches involving biotinylation agents may delay disease progression markers more effectively than current standard treatments alone.
New toxicological data from EU regulatory submissions reveal no adverse effects at doses up to ten times higher than previously recommended therapeutic levels when using pharmaceutical-grade (< strong >C10H16N₂O₃S< / strong > ). These findings support expanded usage guidelines proposed by EFSA for dietary supplements targeting populations at risk for subclinical deficiencies due to malabsorption syndromes or prolonged antibiotic use.
Synthetic chemists continue refining solid-phase synthesis methods using immobilized carbodiimide reagents under controlled pH conditions (reported at ACS Spring Symposium). The latest protocols achieve over 99% purity without chromatographic purification steps—a breakthrough reducing production costs while maintaining compliance with USP/NF monograph specifications.
Epidemiological correlations published this quarter suggest potential associations between maternal dietary biotin intake during pregnancy and reduced incidence of neural tube defects among offspring populations studied across three continents—though further longitudinal studies are required before conclusive evidence can be established according to WHO guidelines released September 2024.
In dermatology practice guidelines updated November this year, topical formulations containing stabilized (< strong >CAS No . 58-< / strong > ) are now recommended as first-line treatments for certain cases of alopecia areata following double-blind trials showing statistically significant improvement rates compared to minoxidil monotherapy groups—though mechanisms remain under investigation due to inconsistent responses observed across patient cohorts.
Nutritional science advancements include newly identified synergistic effects between vitamin B7 derivatives and probiotic bacteria strains isolated from fermented dairy products (as detailed in a landmark study published March 2024). These interactions enhance colonic absorption efficiency through microbiome-mediated modification of bile acid profiles—a discovery that may revolutionize oral supplement delivery systems within five years according industry experts cited by Nature Reviews Drug Discovery.
Biochemical studies using advanced NMR spectroscopy have mapped previously unknown interaction networks between biotinylation enzymes and epigenetic modifiers such as histone deacetylases (HDACs). The University College London team’s July publication suggests these interactions modulate gene expression patterns related to wound healing processes—opening promising avenues for developing novel topical treatments addressing chronic ulcers and burns complications seen post-surgery or diabetes-related conditions.
Innovations continue emerging around chemoenzymatic synthesis routes producing optically pure (< strong >C₁₀H₁₆N₂O₃S< / strong > ) compounds without racemic intermediates—critical advancements given recent FDA warnings about enantiomeric impurities causing unintended side effects during long-term pediatric supplementation programs conducted since mid-2023 according agency databases accessed via PubChem resources..
58-85-5 (D-Biotin) Related Products
- 669-72-7(1H-Thieno[3,4-d]imidazole-4-butanoicacid, hexahydro-2-oxo-, (3aS,4S,6aR)-)
- 57378-70-8(5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoic acid)
- 5652-41-5(1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo- (9CI))
- 6706-13-4(1H-Thieno[3,4-d]imidazole-4-octanoic acid, hexahydro-2-oxo-)
- 16968-98-2(Bisnorbiotin)
- 22377-59-9(5-(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno3,4-dimidazol-4-ylpentanoic acid)
- 21788-37-4(1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo-, (3aR,4R,6aS)-)
- 4443-68-9(1H-Thieno[3,4-d]imidazole-4-pentanoicacid, hexahydro-2-oxo- (9CI))
- 22879-79-4(VITAMIN H)
- 72040-64-3(N-Biotinylcaproic Acid)